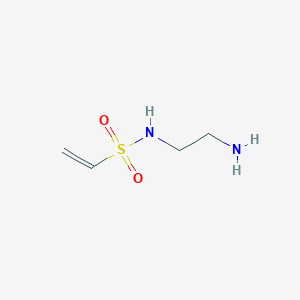

N-(2-aminoethyl)ethenesulfonamide

Descripción

N-(2-Aminoethyl)ethenesulfonamide is a sulfonamide derivative characterized by an ethenesulfonamide backbone substituted with a 2-aminoethyl group. This compound belongs to a broader class of sulfonamides, which are widely studied for their biological and material science applications.

In medicinal chemistry, ethenesulfonamides are often utilized as irreversible inhibitors due to the electrophilic nature of the vinyl sulfone group. For example, N-(3-((4-((5-Cyclopropyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)phenyl)ethenesulfonamide (3m) was synthesized as a tyrosine kinase inhibitor, demonstrating the role of this scaffold in targeting enzymes through covalent modification . Additionally, N-(2-aminoethyl)amides of polyene antibiotics have shown improved antifungal activity compared to parent compounds, highlighting the importance of the aminoethyl group in enhancing bioactivity .

Propiedades

Fórmula molecular |

C4H10N2O2S |

|---|---|

Peso molecular |

150.20 g/mol |

Nombre IUPAC |

N-(2-aminoethyl)ethenesulfonamide |

InChI |

InChI=1S/C4H10N2O2S/c1-2-9(7,8)6-4-3-5/h2,6H,1,3-5H2 |

Clave InChI |

FFIXDLZYTYBPOL-UHFFFAOYSA-N |

SMILES canónico |

C=CS(=O)(=O)NCCN |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)ethenesulfonamide typically involves the reaction of ethenesulfonyl chloride with ethylenediamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of N-(2-aminoethyl)ethenesulfonamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and efficiency. The purification process may involve additional steps such as distillation or crystallization to ensure the compound meets industrial standards .

Análisis De Reacciones Químicas

Types of Reactions

N-(2-aminoethyl)ethenesulfonamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The ethenesulfonamide moiety can be reduced to form ethanesulfonamide.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides are employed under basic conditions

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Ethanesulfonamide.

Substitution: Various substituted derivatives depending on the nucleophile used

Aplicaciones Científicas De Investigación

N-(2-aminoethyl)ethenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials

Mecanismo De Acción

The mechanism of action of N-(2-aminoethyl)ethenesulfonamide involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the ethenesulfonamide moiety can interact with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparación Con Compuestos Similares

(E)-N-Aryl-2-arylethenesulfonamide Derivatives

Compounds such as (E)-N-(4-methoxy-3-nitrophenyl)-2-(2,4,6-trimethoxyphenyl)ethenesulfonamide (6s) share the ethenesulfonamide core but differ in aryl substituents. These substitutions influence electronic and steric properties, affecting reactivity and target binding. For instance, compound 6s was synthesized via dehydration with a yield of 58% and a melting point of 172–174°C, indicating stability under thermal conditions .

N-(3-Substituted Phenyl)ethenesulfonamide Kinase Inhibitors

The synthesis of compound 3m involves coupling a pyrimidine-pyrazole amine with 2-chloroethanesulfonyl chloride in tetrahydrofuran (THF), yielding 15% of the target product. This lower yield compared to 6s (58%) may reflect challenges in steric hindrance or solubility during reaction steps .

Aminoethyl vs. Hydroxyethyl Substituents

In cannabinoid receptor studies, N-(2-hydroxyethyl)arachidonylamide (anandamide) exhibits high affinity for CB1 receptors, while its aminoethyl analog (N-(2-aminoethyl)arachidonylamide) shows significantly reduced binding. This suggests that hydrogen-bonding capability (via the hydroxyl group) is critical for receptor interaction, whereas the aminoethyl group may disrupt optimal binding geometry .

Antifungal Activity of Aminoethyl Amides

N-(2-Aminoethyl)amides of polyene antifungals demonstrate enhanced activity compared to their parent compounds. For example, N-(2-dimethylaminoethyl)amide derivatives of amphotericin B exhibit high antifungal efficacy, likely due to improved membrane permeability or target affinity .

Crosslinking and Mechanical Properties

In epoxy-silicone composites, N-(2-aminoethyl)-3-aminopropyltrimethoxysilane enhances crosslinking density and shear strength (0.37 MPa) when blended with epoxy resins. Increasing epoxy content raises elastic modulus but reduces fracture elongation, illustrating the trade-off between rigidity and flexibility in material design .

Key Findings and Implications

- Structural Flexibility : The ethenesulfonamide core allows diverse substitutions, enabling tailored applications in drug design and materials science.

- Functional Group Impact: Substituents like hydroxyethyl or aminoethyl critically influence biological activity, with hydrogen-bonding groups (e.g., -OH) often enhancing receptor affinity.

- Synthetic Challenges : Yields vary significantly based on substituent complexity, highlighting the need for optimized reaction conditions.

Table 3: Comparative Analysis of Substituent Effects

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.